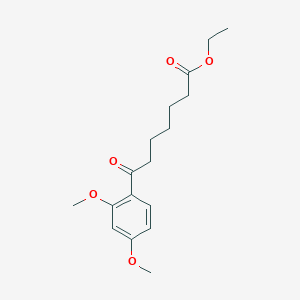

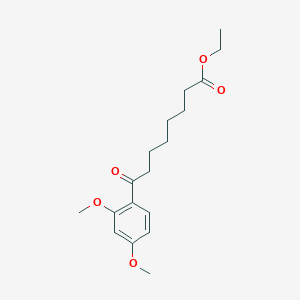

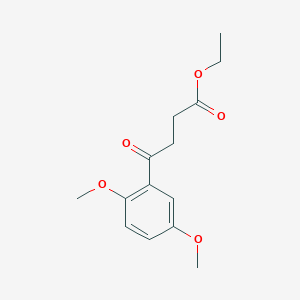

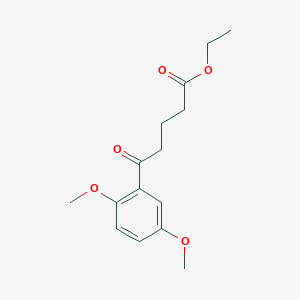

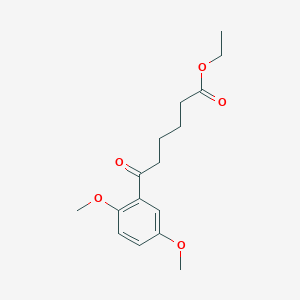

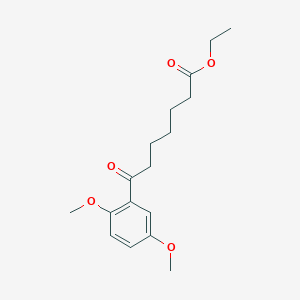

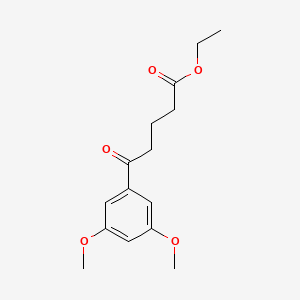

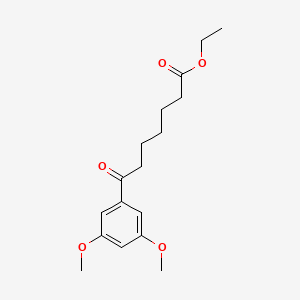

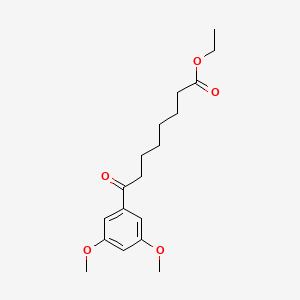

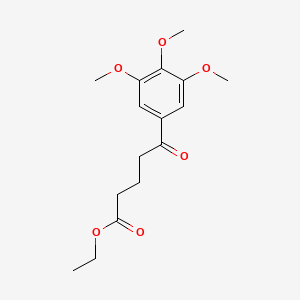

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate is a chemical compound with the molecular formula C14H18O6 . It is also known by other names such as ethyl 3,4,5-trimethoxybenzoylacetate, ethyl 3-oxo-3-3,4,5-trimethoxyphenyl propanoate, and butyric 3,4,5-trimethoxybenzoic anhydride .

Physical And Chemical Properties Analysis

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate is a crystalline powder with a melting point of 86°C to 91°C . Its molecular weight is 282.29 g/mol .Aplicaciones Científicas De Investigación

Organic Peroxides and Reaction with Hydrogen Peroxide

The reaction of hydrogen peroxide with compounds like ethyl 4-oxovalerate has been studied, leading to the production of ethyl 4,4-dihydroperoxyvalerate. This research is foundational in understanding the chemical behavior and potential applications of similar esters in organic peroxide chemistry (Cubbon & Hewlett, 1968).

Synthesis of Stilbene Derivatives

Research into the synthesis of 3,4,5-Trimethoxy-4’-hydroxystilbene derivatives, including compounds like ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl) vinyl]phenoxy}acetate, explores their structural and molecular properties. These studies contribute to the development of novel organic compounds with potential applications in materials science and pharmaceuticals (Baolin et al., 2007).

Novel Synthesis Methods

Research on new synthesis methods, such as the one-pot synthesis of ethyl(E)-3-(3,4,5-trimethoxyphenyl) acrylate, demonstrates the ongoing development of more efficient and economical chemical processes. This research is essential for industrial applications in chemical manufacturing (Zeng Wei-chua, 2013).

Microtubule Disrupting Agents in Cancer Therapy

Compounds such as 2-ethyl-6-(3′,4′,5′-trimethoxyphenyl)-5-aryl-imidazothiadiazoles are being explored for their anti-proliferative activity in cancer cell lines. This research is pivotal in the search for new cancer therapeutics, particularly in targeting microtubule structures within cancer cells (Kamal et al., 2015).

Pharmaceutical Applications

The synthesis of pyrazole derivatives, including 1-Substituted-3-(2,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrazoles, and their antimicrobial activity highlights the potential pharmaceutical applications of these compounds (Mohamed et al., 2006).

Fluorescence Quenching and Micellization Studies

Ethyl 4-(2,4,5-trimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate's physicochemical properties, including fluorescence quenching in various solvents, provide insights into its potential application in analytical chemistry and materials science (Khan, Asiri & Al-Thaqafy, 2016).

Direcciones Futuras

Research into compounds with the 3,4,5-trimethoxyphenyl moiety is ongoing, with a focus on their potential therapeutic applications. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives showed prominent activity against cancer cell lines . This suggests that Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate and similar compounds may have potential applications in the development of new therapeutic agents.

Mecanismo De Acción

Target of Action

These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-containing compounds have been shown to inhibit their targets effectively, leading to various biochemical changes . For instance, TMP analogs have been found to fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of such analogs .

Biochemical Pathways

Tmp-containing compounds have been associated with a wide range of bioactivity effects, indicating their involvement in multiple biochemical pathways .

Propiedades

IUPAC Name |

ethyl 5-oxo-5-(3,4,5-trimethoxyphenyl)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-5-22-15(18)8-6-7-12(17)11-9-13(19-2)16(21-4)14(10-11)20-3/h9-10H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZJPGNNRYPRIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(3,4,5-trimethoxyphenyl)-5-oxovalerate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.